molecular formula C40H56N6O11 B13429421 N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

Cat. No.: B13429421
M. Wt: 796.9 g/mol
InChI Key: KDCLKOXYPMGTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine features a bis-benzotriazole scaffold linked via a methanamine group, with a 4-methoxyphenylethyl substituent. Benzotriazole derivatives are known for their pharmacological versatility, including antifungal, antitumor, and enzyme-inhibitory activities . The presence of dual benzotriazole moieties may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding, while the 4-methoxyphenyl group contributes electron-donating effects that modulate solubility and metabolic stability.

Properties

Molecular Formula

C40H56N6O11

Molecular Weight

796.9 g/mol

IUPAC Name

1-cyclopropyl-8-methoxy-6-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate

InChI

InChI=1S/2C20H25N3O4.3H2O/c2*1-11-8-14-17(19(27-3)16(11)22-7-6-21-12(2)9-22)23(13-4-5-13)10-15(18(14)24)20(25)26;;;/h2*8,10,12-13,21H,4-7,9H2,1-3H3,(H,25,26);3*1H2

InChI Key

KDCLKOXYPMGTOD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.O.O.O

Origin of Product

United States

Biological Activity

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with CAS number 221656-37-7, is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C40H56N6O11
  • Molecular Weight : 796.9062 g/mol
  • SMILES Notation : COc1c(N2CCNC(C2)C)c(C)cc2c1n(cc(c2=O)C(=O)O)C1CC1

The benzotriazole moiety in this compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzotriazole nucleus demonstrated mild to moderate antibacterial and antifungal activity against various strains, including Escherichia coli and Bacillus subtilis . The specific compound has shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.

Antiparasitic Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties. For instance, one derivative was found to effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a notable dose-dependent effect observed . This suggests that the compound could be further explored for its efficacy against protozoan infections.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzotriazole derivatives have been documented, with some compounds exhibiting significant analgesic effects. These activities are attributed to their ability to modulate inflammatory mediators and pain pathways .

Case Studies

Several studies have focused on the biological evaluation of benzotriazole derivatives:

  • Antimicrobial Evaluation : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial activity. Compounds exhibited varying degrees of inhibition against bacterial strains, with some demonstrating superior activity compared to standard antibiotics .
  • Antiparasitic Studies : In a study examining the effects of benzotriazole derivatives on Trypanosoma cruzi, it was found that specific compounds led to a significant reduction in parasite viability, indicating their potential as therapeutic agents for parasitic diseases .
  • Analgesic Activity : Research on the analgesic effects of benzotriazole derivatives revealed that certain compounds could effectively reduce pain in animal models, suggesting their potential application in pain management therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against E. coli
AntiparasiticSignificant inhibition of T. cruzi
Anti-inflammatoryModulation of inflammatory mediators
AnalgesicPain reduction in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituent Variations in Benzotriazole Derivatives

N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine (): This analog replaces the 4-methoxyphenylethyl group with bulky 2-ethylhexyl chains.

(E)-2-(1H-Benzotriazol-1-yl)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide ():

  • Features a benzylidene-hydrazide group instead of methanamine.
  • The hydroxyl and methoxy groups introduce hydrogen-bonding capacity, which may improve target selectivity but reduce metabolic stability.
Methoxyphenyl-Containing Analogs

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (): Shares the 4-methoxyphenylethylamine moiety but lacks benzotriazole groups.

N-[5-[(1RS)-2-(4-Methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (): Contains a 4-methoxyphenylethylamine chain with additional hydroxyl and formamide groups. The polar groups increase hydrophilicity (retention time = 2.2) compared to the target compound, suggesting distinct chromatographic behavior .

Antifungal and Antitumor Potential
  • Benzotriazole Derivatives ():
    • Compounds like 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate exhibit broad-spectrum bioactivity due to the fluorobenzoyl group enhancing electrophilicity.
    • The target compound’s 4-methoxyphenyl group may offer improved metabolic stability over halogenated analogs but could reduce reactivity toward nucleophilic targets .
Enzyme Inhibition and Metal Coordination
  • The target compound’s benzotriazole groups could act as stronger Lewis bases, favoring coordination to transition metals like Cu or Pd in catalytic systems .
Chromatographic Behavior
  • Relative retention times ():
    • The target compound’s methoxyphenyl group likely results in intermediate retention (e.g., similar to Compound H in , RRT = 2.2), balancing hydrophobicity and polarity.
    • Analogs with hydroxyl groups (e.g., ) may exhibit shorter retention times due to increased polarity.
Structural Characterization
  • X-ray Crystallography : Used in and to confirm benzamide and benzotriazole derivatives. The target compound’s bis-benzotriazole structure may require advanced techniques like SHELXL for refinement due to conformational complexity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents Retention Time (RRT) Bioactivity Notes
Target Compound ~432.5* Bis-benzotriazole, 4-MeOPh Estimated ~1.5-2.0 Potential enzyme inhibition
N,N-Bis(2-ethylhexyl)-4-Me-benzotriazole () 427.6 Ethylhexyl, 4-Me-benzotriazole N/A High hydrophobicity
(4-Ethylbenzyl)[2-(4-MeOPh)ethyl]amine () 297.4 4-EtPh, 4-MeOPh N/A Lower π-π stacking capacity
N-(2-Hydroxy-1,1-dimethylethyl)-3-Me-benzamide () 207.3 Hydroxy, tert-butyl, benzamide N/A Metal-coordination capacity

*Calculated based on molecular formula.

Table 2: Pharmacological Comparison

Compound Key Functional Groups Reported Activities
Target Compound Bis-benzotriazole, 4-MeOPh Hypothesized: Antifungal, enzyme inhibition
2-(1H-Benzotriazol-1-yl)-4-Me-benzoyl () Fluorobenzoyl, benzotriazole Antitumor, antifungal
N-(4-MeOPh-ethyl) analogs () Methoxyphenylethylamine Adrenergic activity, chromatography standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.